3-Bromo-4'-n-butylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-n-butylbenzophenone is an organic compound with the molecular formula C₁₇H₁₇BrO and a molecular weight of 317.22 g/mol . It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position and a butyl group is attached to the 4’-position of the benzophenone core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-n-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 4-n-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-4’-n-butylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-n-butylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Reduction: Formation of 3-bromo-4’-n-butylbenzhydrol.
Oxidation: Formation of 3-bromo-4’-n-butylbenzoic acid.
Scientific Research Applications
3-Bromo-4’-n-butylbenzophenone is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Pharmaceutical Research: Explored as a potential lead compound for drug development
Mechanism of Action
The mechanism of action of 3-Bromo-4’-n-butylbenzophenone is not well-documented. like other benzophenone derivatives, it may interact with various molecular targets through its carbonyl and bromine functionalities. These interactions could involve hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3’,4’-difluorobenzophenone
- 3-Bromo-3’,5’-difluorobenzophenone
- 3-Bromo-3’,4’-dichlorobenzophenone
- 3-Bromo-4’-iso-propylbenzophenone
- 3-Bromo-4’-ethylbenzophenone
- 3-Bromo-4’-n-propylbenzophenone
Uniqueness
3-Bromo-4’-n-butylbenzophenone is unique due to the presence of both a bromine atom and a butyl group, which can significantly influence its chemical reactivity and physical properties. The butyl group increases the compound’s hydrophobicity, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
(3-bromophenyl)-(4-butylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMIRAAPSOZXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373590 |
Source
|
Record name | 3-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-33-0 |
Source
|
Record name | (3-Bromophenyl)(4-butylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.